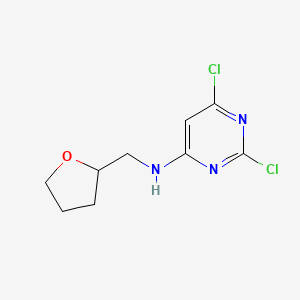
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyrimidine with oxolan-2-ylmethanamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Reagents like hydrogen peroxide or sodium borohydride are typically used for these reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where it reacts with boronic acids or alkenes in the presence of palladium catalysts to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrimidine, while coupling with a boronic acid would yield a biaryl compound.
Applications De Recherche Scientifique
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators. It serves as a probe to understand the interaction of small molecules with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes. The compound’s reactivity makes it a valuable intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine can be compared with other similar compounds such as:
2,6-dichloro-N-phenylpyrimidin-4-amine: This compound has a phenyl group instead of an oxolan-2-ylmethyl group. It is used in similar applications but may have different reactivity and biological activity.
2,6-dichloro-N,N-dimethylpyridin-4-amine: This compound has a pyridine ring instead of a pyrimidine ring and two methyl groups instead of an oxolan-2-ylmethyl group. It is used in different chemical reactions and may have different industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H11Cl2N3O |
|---|---|
Poids moléculaire |
248.11 g/mol |
Nom IUPAC |
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H11Cl2N3O/c10-7-4-8(14-9(11)13-7)12-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H,12,13,14) |
Clé InChI |
CCYLTMFKDZHQHO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
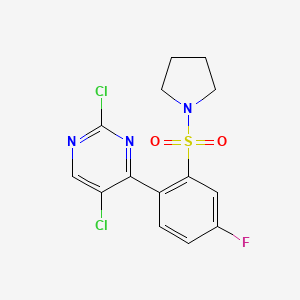
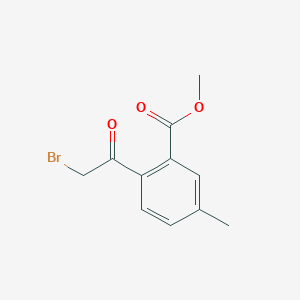
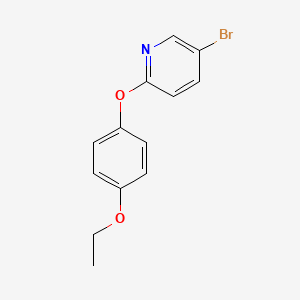
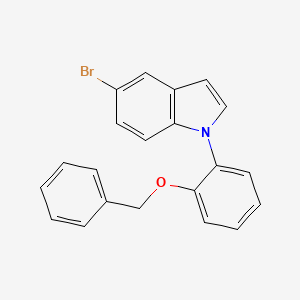

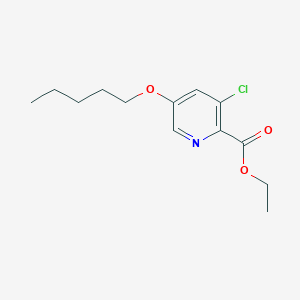



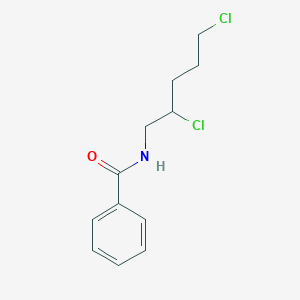
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
